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molecular formula C12H16INO4 B8799078 1-(4-Iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol

1-(4-Iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol

Cat. No. B8799078
M. Wt: 365.16 g/mol
InChI Key: ZLADVZVZFILTLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889860B2

Procedure details

To a solution of crude 3,6-diiodo-4-nitroanisole (770 mg, 80% purity, 1.52 mmol) in anhydrous THF (10 mL) at minus 40° C. under a nitrogen atmosphere, phenylmagnesium chloride (2 M in THF, 0.46 mL, 0.92 mmol) was added dropwise at a rate such that the temperature would not exceed minus 35° C. Upon completion of the addition, the mixture was stirred at minus 40° C. for two hours, followed by addition of trimethylacetaldehyde (0.22 mL, 1.97 mmol). The mixture was stirred at minus 30° C. for two hours and then at room temperature for another one hour. The reaction was then quenched with brine (1.0 mL), diluted with CH2Cl2 (100 mL), and the solution was washed with CH3COOH (0.1 N, 50 ml) and brine (50 ml) sequentially. The organic phase was dried over Na2SO4, concentrated in vacuo, and the residue was purified by silica gel column chromatography to yield racemic (R/S)-1-(4-iodo-5-methoxy-2-nitrophenyl)-2,2-dimethyl-1-propanol (399 mg, 72%). 1H NMR (400 MHz, CDCl3): δ 8.32 (s, 1H, Ph-H), 7.17 (s, 1H, Ph-H), 5.60 (d, 1H, J=4.0 Hz, PhCH), 3.98 (s, 3H, OCH3), 2.12 (d, 1H, J=4.0 Hz, OH), 0.89 (s, 9H,C(CH3)3).
Quantity
770 mg
Type
reactant
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]([O:12][CH3:13])[C:5]([I:11])=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].C1([Mg]Cl)C=CC=CC=1.[CH3:22][C:23]([CH3:27])([CH3:26])[CH:24]=[O:25]>C1COCC1>[I:11][C:5]1[C:4]([O:12][CH3:13])=[CH:3][C:2]([CH:24]([OH:25])[C:23]([CH3:27])([CH3:26])[CH3:22])=[C:7]([N+:8]([O-:10])=[O:9])[CH:6]=1

Inputs

Step One
Name
Quantity
770 mg
Type
reactant
Smiles
IC=1C=C(C(=CC1[N+](=O)[O-])I)OC
Name
Quantity
0.46 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.22 mL
Type
reactant
Smiles
CC(C=O)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at minus 40° C. for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
exceed minus 35° C
ADDITION
Type
ADDITION
Details
Upon completion of the addition
STIRRING
Type
STIRRING
Details
The mixture was stirred at minus 30° C. for two hours
Duration
2 h
WAIT
Type
WAIT
Details
at room temperature for another one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with brine (1.0 mL)
ADDITION
Type
ADDITION
Details
diluted with CH2Cl2 (100 mL)
WASH
Type
WASH
Details
the solution was washed with CH3COOH (0.1 N, 50 ml) and brine (50 ml) sequentially
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
IC1=CC(=C(C=C1OC)C(C(C)(C)C)O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 399 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08889860B2

Procedure details

To a solution of crude 3,6-diiodo-4-nitroanisole (770 mg, 80% purity, 1.52 mmol) in anhydrous THF (10 mL) at minus 40° C. under a nitrogen atmosphere, phenylmagnesium chloride (2 M in THF, 0.46 mL, 0.92 mmol) was added dropwise at a rate such that the temperature would not exceed minus 35° C. Upon completion of the addition, the mixture was stirred at minus 40° C. for two hours, followed by addition of trimethylacetaldehyde (0.22 mL, 1.97 mmol). The mixture was stirred at minus 30° C. for two hours and then at room temperature for another one hour. The reaction was then quenched with brine (1.0 mL), diluted with CH2Cl2 (100 mL), and the solution was washed with CH3COOH (0.1 N, 50 ml) and brine (50 ml) sequentially. The organic phase was dried over Na2SO4, concentrated in vacuo, and the residue was purified by silica gel column chromatography to yield racemic (R/S)-1-(4-iodo-5-methoxy-2-nitrophenyl)-2,2-dimethyl-1-propanol (399 mg, 72%). 1H NMR (400 MHz, CDCl3): δ 8.32 (s, 1H, Ph-H), 7.17 (s, 1H, Ph-H), 5.60 (d, 1H, J=4.0 Hz, PhCH), 3.98 (s, 3H, OCH3), 2.12 (d, 1H, J=4.0 Hz, OH), 0.89 (s, 9H,C(CH3)3).
Quantity
770 mg
Type
reactant
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]([O:12][CH3:13])[C:5]([I:11])=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].C1([Mg]Cl)C=CC=CC=1.[CH3:22][C:23]([CH3:27])([CH3:26])[CH:24]=[O:25]>C1COCC1>[I:11][C:5]1[C:4]([O:12][CH3:13])=[CH:3][C:2]([CH:24]([OH:25])[C:23]([CH3:27])([CH3:26])[CH3:22])=[C:7]([N+:8]([O-:10])=[O:9])[CH:6]=1

Inputs

Step One
Name
Quantity
770 mg
Type
reactant
Smiles
IC=1C=C(C(=CC1[N+](=O)[O-])I)OC
Name
Quantity
0.46 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.22 mL
Type
reactant
Smiles
CC(C=O)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at minus 40° C. for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
exceed minus 35° C
ADDITION
Type
ADDITION
Details
Upon completion of the addition
STIRRING
Type
STIRRING
Details
The mixture was stirred at minus 30° C. for two hours
Duration
2 h
WAIT
Type
WAIT
Details
at room temperature for another one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with brine (1.0 mL)
ADDITION
Type
ADDITION
Details
diluted with CH2Cl2 (100 mL)
WASH
Type
WASH
Details
the solution was washed with CH3COOH (0.1 N, 50 ml) and brine (50 ml) sequentially
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
IC1=CC(=C(C=C1OC)C(C(C)(C)C)O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 399 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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